CID1172084

GPR55 Cannabinoid Receptor β-Arrestin Trafficking

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide, also known as CID1172084, ML185, and MLS000569095 , is a synthetic small-molecule agonist of the G protein-coupled receptor 55 (GPR55). This compound belongs to a hybrid chemotype that incorporates a 4-(4-fluorophenyl)thiazole moiety linked via a thioacetamide bridge to a methoxy-methyl-substituted [1,2,4]triazolo[4,5-a]quinoline scaffold.

Molecular Formula C23H18FN5O2S2
Molecular Weight 479.6 g/mol
Cat. No. B1668988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID1172084
SynonymsCID1172084 ;  CID 1172084 ;  CID-1172084.
Molecular FormulaC23H18FN5O2S2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)OC)N3C1=NN=C3SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F
InChIInChI=1S/C23H18FN5O2S2/c1-13-9-15-5-8-17(31-2)10-19(15)29-21(13)27-28-23(29)33-12-20(30)26-22-25-18(11-32-22)14-3-6-16(24)7-4-14/h3-11H,12H2,1-2H3,(H,25,26,30)
InChIKeyNQAXYXKWUOWLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide (CID1172084): A High-Potency, Selective GPR55 Agonist for Cannabinoid System Research


N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide, also known as CID1172084, ML185, and MLS000569095 [1], is a synthetic small-molecule agonist of the G protein-coupled receptor 55 (GPR55) [2]. This compound belongs to a hybrid chemotype that incorporates a 4-(4-fluorophenyl)thiazole moiety linked via a thioacetamide bridge to a methoxy-methyl-substituted [1,2,4]triazolo[4,5-a]quinoline scaffold . The compound has been characterized primarily for its activity at GPR55, a putative cannabinoid receptor implicated in numerous physiological and pathophysiological processes, and serves as a valuable chemical probe for investigating GPR55-mediated signaling pathways in both recombinant and native cellular systems.

Procurement Risk: Why Generic GPR55 Agonists Cannot Substitute for CID1172084 Without Quantitative Re-Validation


GPR55 agonists represent a diverse chemical space with significant variability in potency, efficacy, and off-target profiles. Even closely related analogs within the triazoloquinoline-thiazole series exhibit marked differences in functional activity. For instance, CID1792197 and CID244043 differ from CID1172084 by specific structural modifications yet display distinct EC50 values (0.11 µM and 0.26 µM, respectively) in identical assay conditions [1]. Furthermore, the substitution of the 4-fluorophenyl group on the thiazole ring can dramatically alter receptor binding affinity and selectivity. Generic substitution without empirical confirmation of functional equivalence risks introducing confounding variables into experimental models, potentially leading to misinterpretation of GPR55-mediated pharmacology. The quantitative evidence below substantiates the specific performance characteristics of CID1172084 that differentiate it from its closest structural and functional analogs.

Quantitative Differentiation of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide (CID1172084) Against Closest Analogs


GPR55 Agonist Potency: Head-to-Head β-Arrestin Recruitment Assay Comparison with CID1792197 and CID244043

In a direct comparative study measuring β-arrestin recruitment in U2OS cells expressing GPR55, CID1172084 exhibited an EC50 of 0.16 ± 0.02 µM. This potency positions it between the more potent CID1792197 (EC50 = 0.11 ± 0.01 µM) and the less potent CID244043 (EC50 = 0.26 ± 0.01 µM) [1]. This demonstrates that CID1172084 is not the most potent analog in the series but occupies a distinct, well-characterized intermediate potency tier, which is crucial for dose-response experimental design where maximal receptor activation may not be the primary goal.

GPR55 Cannabinoid Receptor β-Arrestin Trafficking Agonist Potency

Functional Selectivity: ERK1/2 Phosphorylation Efficacy at Submaximal Concentrations Compared to L-α-Lysophosphatidylinositol (LPI)

In U2OS-GPR55E cells, treatment with 1 µM CID1172084 induced ERK1/2 phosphorylation levels that were comparable to those achieved by 10 µM of the endogenous ligand L-α-lysophosphatidylinositol (LPI) [1]. Notably, the study also reported that the level of ERK1/2 phosphorylation induced by 1 µM CID1172084 was indistinguishable from that induced by 1 µM of the more potent agonist CID1792197, suggesting a convergence of maximal downstream signaling efficacy despite differences in receptor binding potency.

ERK1/2 Signaling Functional Selectivity GPR55 Signal Transduction

Receptor Selectivity Profile: >100-Fold Discrimination Over Related Cannabinoid and Purinergic Receptors

CID1172084 demonstrates a selectivity window of greater than 100-fold for GPR55 over the structurally related receptors GPR35, CB1, and CB2 [1]. This selectivity profile is a critical differentiator from other GPR55 agonists, many of which exhibit significant cross-reactivity with CB1 and CB2, thereby complicating the interpretation of results in systems where these receptors are co-expressed.

GPR55 Selectivity Cannabinoid Receptors Off-Target Activity Chemical Probe

Recommended Applications for N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide in GPR55 Pharmacology


Investigating GPR55-Mediated β-Arrestin Signaling Bias

CID1172084 is an optimal tool for studies examining β-arrestin recruitment downstream of GPR55 activation. Its intermediate potency (EC50 = 0.16 µM) relative to CID1792197 and CID244043 allows for the construction of well-resolved concentration-response curves in β-arrestin translocation assays without saturating the system at lower concentrations [1]. This is particularly valuable for quantifying biased agonism or for profiling the effects of allosteric modulators on GPR55-β-arrestin coupling.

Dissecting GPR55-Specific ERK1/2 Signaling in Heterogeneous Cellular Environments

The ability of CID1172084 to induce robust ERK1/2 phosphorylation at 1 µM, a concentration at which it does not fully occupy GPR55, makes it suitable for experiments designed to map the signaling cascade from GPR55 activation to MAPK pathway engagement [1]. Furthermore, its >100-fold selectivity over CB1 and CB2 receptors [2] is essential when working with cell types (e.g., microglia, certain neurons) that co-express multiple cannabinoid-sensitive GPCRs, as it minimizes the risk of confounding contributions from CB1 or CB2 activation.

High-Throughput Screening (HTS) for GPR55 Antagonists or Allosteric Modulators

CID1172084 can serve as a reference agonist in HTS campaigns aimed at identifying novel GPR55 antagonists or negative allosteric modulators. Its well-defined potency (EC50 = 0.16 µM in β-arrestin assays; EC50 = 160 nM in alternative agonist assays) and commercial availability as a characterized small molecule [3] provide a reliable and reproducible standard for assay validation and for benchmarking the activity of new chemical entities identified during screening.

Structural Biology and Binding Site Characterization Studies

CID1172084 has been used as a molecular probe to define the GPR55 agonist binding site [1]. Its distinct chemotype, combining a triazoloquinoline core with a thioether-linked thiazole moiety, provides a unique pharmacophore for structure-activity relationship (SAR) studies and for computational modeling of ligand-receptor interactions. Researchers engaged in rational drug design targeting GPR55 can use this compound as a starting point for further chemical optimization.

Quote Request

Request a Quote for CID1172084

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.